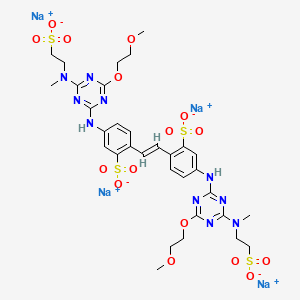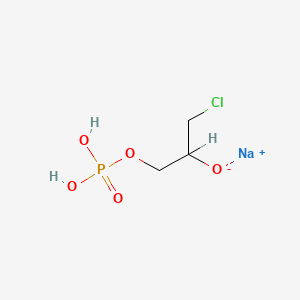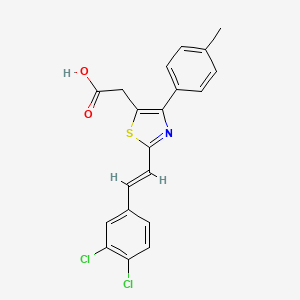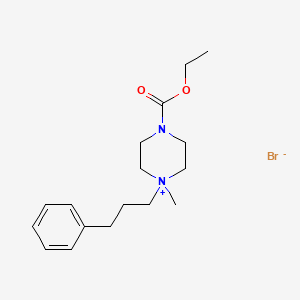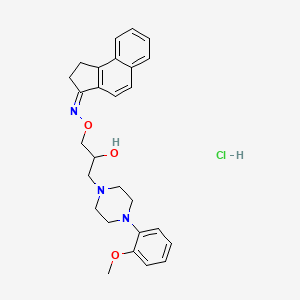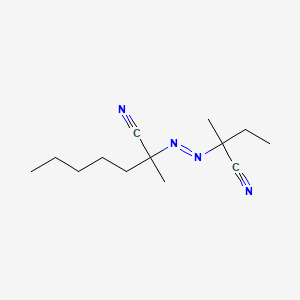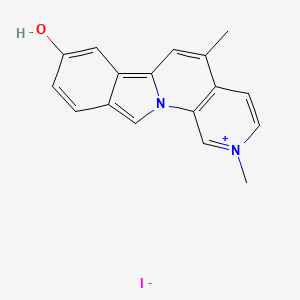
8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide is a heterocyclic compound with a complex structure that includes a pyrido[3,4-a]carbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrido[3,4-a]carbazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. These interactions are crucial for its biological effects, including its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and exhibit comparable chemical properties.
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives: These derivatives have similar biological activities and are used in related research applications.
Uniqueness
8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide is unique due to its specific functional groups and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, setting it apart from other similar compounds .
Properties
CAS No. |
102852-76-6 |
|---|---|
Molecular Formula |
C17H15IN2O |
Molecular Weight |
390.22 g/mol |
IUPAC Name |
2,5-dimethylisoindolo[2,1-a][1,7]naphthyridin-2-ium-8-ol;iodide |
InChI |
InChI=1S/C17H14N2O.HI/c1-11-7-16-15-8-13(20)4-3-12(15)9-19(16)17-10-18(2)6-5-14(11)17;/h3-10H,1-2H3;1H |
InChI Key |
BRQGFJZXUGJXNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C=C(C=CC3=CN2C4=C1C=C[N+](=C4)C)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



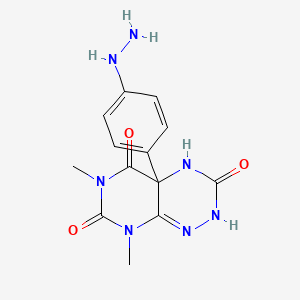
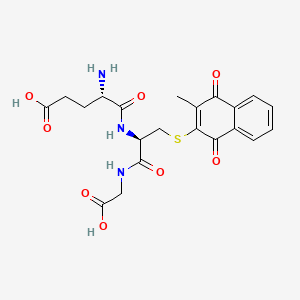
![(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B12722231.png)
